13-cis-Astaxanthin
Description
Significance of Astaxanthin (B1665798) Isomerism in Biological Systems Research
Astaxanthin, a prominent xanthophyll carotenoid, is noted for its potent biological activities, including antioxidant and anti-inflammatory properties. nih.govnih.govwebmd.com The significance of its isomerism lies in the fact that different isomeric forms can exhibit varied biological efficacy and bioavailability. nih.govresearchgate.net Astaxanthin has a polyene system that allows it to exist in cis and trans isomeric forms, with the trans-configuration being the most common and generally more stable. mdpi.comnih.gov However, research indicates that cis-isomers, such as 9-cis and 13-cis, are also found in nature and can be formed from the all-trans isomer under the influence of heat and light. researchgate.netresearchgate.net
Overview of Geometric and Optical Isomers in Carotenoid Studies
Carotenoids exhibit two main types of isomerism: geometric and optical.
Geometric Isomerism (cis/trans) : This type of isomerism arises from the arrangement of substituents around the carbon-carbon double bonds in the polyene chain. theanalyticalscientist.comnih.gov The all-trans isomer has a linear, rigid structure, while the presence of a cis (or Z) double bond introduces a bend in the molecule. theanalyticalscientist.com Astaxanthin has numerous double bonds, theoretically allowing for many geometric isomers, but the all-trans, 9-cis, and 13-cis forms are among the most studied. mdpi.com The conversion between trans and cis forms, known as isomerization, can be induced by factors like heat or light, which is relevant during food processing and storage. mdpi.comresearchgate.net
Optical Isomerism (Stereoisomerism) : Astaxanthin's structure includes two chiral centers at the C-3 and C-3′ positions of its terminal rings. mdpi.comnih.gov This chirality gives rise to three possible optical isomers, or stereoisomers: (3S, 3′S), (3R, 3′R), and the meso form (3R, 3′S). nih.gov The distribution of these stereoisomers varies depending on the source. For example, the microalga Haematococcus pluvialis primarily synthesizes the (3S, 3′S)-isomer, while the yeast Xanthophyllomyces dendrorhous produces the (3R, 3′R)-isomer. nih.gov Synthetic astaxanthin is typically a racemic mixture of all three stereoisomers. nih.gov Like geometric isomers, different stereoisomers can have distinct biological functions. researchgate.net
The combination of geometric and optical isomerism results in a wide variety of astaxanthin molecules, each with potentially unique properties that are a subject of ongoing research.
Rationale for Dedicated Research on 13-cis-Astaxanthin
While much of the early research focused on the abundant all-trans-astaxanthin, there is a compelling rationale for dedicated investigation into the 13-cis isomer. nih.gov This specific focus is driven by accumulating evidence suggesting it possesses distinct and potentially superior properties compared to other isomers.
A primary driver for this research is the discovery of its unique bioavailability and tissue accumulation patterns. Studies have shown that diets enriched with Z-isomers (cis-isomers) lead to higher concentrations of astaxanthin in the blood and various tissues—particularly the skin, eye, lung, and prostate—compared to diets rich in the all-E (all-trans) isomer. acs.org Notably, within this Z-isomer group, (13Z)-astaxanthin appears to accumulate more efficiently than the 9Z-isomer, suggesting a selective process that favors this specific configuration. acs.orgncats.io
Furthermore, the antioxidant capacity of this compound is a key area of interest. While some studies indicate that the 9-cis isomer has the highest antioxidant effect in certain assays, other research has found that this compound exhibits superior antioxidant activity in different test systems, such as the oxygen radical absorbing capacity (ORAC) assay for lipophilic compounds and cellular antioxidant activity assays. nih.govresearchgate.netnih.gov These differing results highlight that the efficacy of an antioxidant can be context-dependent and underscore the need to study each isomer's activity profile individually. The potential for greater bioavailability combined with potent antioxidant activity makes this compound a compound of significant scientific interest. acs.orgresearchgate.net
Research Findings on Astaxanthin Isomers
The following tables summarize key research findings comparing the properties and activities of astaxanthin isomers.
Table 1: Comparative Antioxidant Activity of Astaxanthin Isomers This table presents findings from various in vitro studies comparing the antioxidant potential of all-trans, 9-cis, and this compound.
| Assay/System | Finding on Isomer Activity | Reference |
|---|---|---|
| DPPH Radical Scavenging & Lipid Peroxidation Systems | Antioxidant effect was in the order: 9-cis > 13-cis > all-trans. | nih.gov |
| Inhibition of PUFA Hydroperoxide Formation | Inhibition was in the order: 9-cis > 13-cis > all-trans. | nih.gov |
| Oxygen Radical Absorbing Capacity (ORAC) & Photochemiluminescence | This compound showed higher antioxidant activity than all-trans and 9-cis isomers. | nih.gov |
| Cellular Antioxidant Activity (CAA) Assay | This compound had higher antioxidant activity than all-trans and 9-cis isomers. | nih.gov |
| Inhibition of ROS in Human Neuroblastoma Cells | 9-cis-astaxanthin showed the most effective inhibition among the isomers. | researchgate.netnih.gov |
Table 2: Bioavailability and Tissue Accumulation of Astaxanthin Isomers This table summarizes findings on how different astaxanthin isomers are absorbed and distributed in biological systems.
| Study Focus | Key Finding | Reference |
|---|---|---|
| Accumulation in Rodent Tissues (Skin, Eyes) | This compound showed greater accumulation than all-trans and 9-cis isomers after two weeks of administration. | mdpi.com |
| Human Plasma after Single Dose | 13Z-Astaxanthin accumulated selectively in plasma, indicating a process that increases its relative proportion compared to the ingested ratio. | ncats.io |
| Comparison of Z-isomer vs. all-E-isomer Diets | Z-isomer (cis) rich diets resulted in higher astaxanthin levels in blood and tissues (skin, lung, prostate, eye) compared to all-E (trans) diets. | acs.org |
| Relative Isomer Levels in Tissues | The Z-isomer-rich diet specifically enhanced the level of the 13Z-isomer in blood and tissues over the 9Z-isomer. | acs.org |
| General Bioavailability | Astaxanthin Z-isomers (cis-isomers) are suggested to have greater bioavailability and tissue accumulation efficiency than the all-E-isomer. | researchgate.netacs.org |
Properties
IUPAC Name |
(6S)-6-hydroxy-3-[(1E,3E,5E,7Z,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15-,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQZIGYBFDRPAKN-SODZLZBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C)\C=C\C=C(/C)\C=C\C2=C(C(=O)[C@H](CC2(C)C)O)C)/C)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113085-05-5 | |
| Record name | Astaxanthin, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113085055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ASTAXANTHIN, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/859O384BEE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isomerism and Structural Dynamics of 13 Cis Astaxanthin
Geometric Isomerism: Formation and Equilibrium of 13-cis-Astaxanthin
The conversion between astaxanthin (B1665798) isomers is a dynamic process governed by external conditions. The all-trans natural form can be readily isomerized into a mixture of cis-trans isomers, with this compound being one of the primary cis configurations formed along with the 9-cis isomer. researchgate.netnih.gov This transformation involves the rotation around one of the carbon-carbon double bonds in the polyene chain, leading to a different spatial arrangement of the molecule. The equilibrium between the isomers is not static and can be shifted by factors such as heat, light, and the solvent environment. nih.gov
Heat is a significant factor that promotes the isomerization of all-trans-astaxanthin to its cis-isomers, including this compound. researchgate.netnih.gov Increasing the temperature provides the necessary activation energy to overcome the rotational barrier of the double bonds. nih.gov Studies have shown that heating solutions of all-trans-astaxanthin leads to the formation of a mixture of isomers, with 13-cis often being a major product. nih.govnih.gov The rate and extent of this thermal isomerization are dependent on the temperature and duration of heating. nih.gov For example, refluxing all-trans-astaxanthin at 70°C resulted in a mixture where the 13-cis isomer was a significant component. mdpi.com The process is considered a reversible reaction, eventually reaching an equilibrium state where the ratios of the different isomers become relatively stable under constant temperature. researchgate.netmdpi.com Heat-induced isomerization is a common occurrence during food processing and extraction procedures. acs.orgmdpi.com
Table 1: Effect of Temperature on the Isomeric Composition of Astaxanthin Over Time Data derived from a study observing the isomerization process.
| Temperature (°C) | Time (hours) | all-trans-Astaxanthin (%) | 9-cis-Astaxanthin (%) | This compound (%) |
| 60 | 16 | ~65% | ~6% | ~20% |
| 70 | 8.5 | ~62% | ~7% | ~22% |
| 70 | 16 | 59% | 7% | 24% |
| 80 | 16 | 60.9% | ~11% | ~2.3% (decreased) |
Note: This table synthesizes data reported in a study by Villalobos-Castillejos et al., illustrating the dynamic changes in isomer ratios under thermal stress. At 80°C, degradation pathways may compete with isomerization, affecting the final composition. mdpi.com
Exposure to light is another primary driver for the isomerization of astaxanthin. nih.gov The mechanism of photoisomerization involves the absorption of light energy by the astaxanthin molecule, which promotes it to an excited state. youtube.com This process typically proceeds through a triplet-excited state, where the rotation around a C=C double bond becomes possible, leading to the conversion from a trans to a cis configuration. nih.govyoutube.com The rate of Z-isomer formation during the initial hours of a photoisomerization experiment can be much higher than that observed upon heating. nih.gov However, prolonged exposure to light can also lead to the degradation of the isomers. nih.govresearchgate.net Studies in acetone (B3395972) solution have shown that light can induce a complex isomerization, transforming the 13-cis isomer into both all-E and 9-cis astaxanthin, demonstrating the dynamic equilibrium under illumination. mdpi.comsemanticscholar.org The specific isomers formed and their relative amounts can be influenced by the solvent and the wavelength of the incident light. nih.govresearchgate.net
Table 2: Isomer Distribution of Astaxanthin in Acetone Solution Upon Exposure to Light Data from a study on light-induced changes over 3 hours.
| Isomer | Initial % of Total Astaxanthin | Final % of Total Astaxanthin (after 3h light) | Net Change |
| This compound | ~28% | ~22% | Decrease |
| all-trans-Astaxanthin | ~68% | ~72% | Increase |
| 9-cis-Astaxanthin | ~4% | ~6% | Increase |
Note: This table is based on findings from a study by Lyudvychenko et al., which highlights that in an acetone solution, light exposure leads to a net conversion of this compound to the all-E and 9-cis forms. mdpi.com
The choice of solvent significantly impacts the rate and equilibrium of astaxanthin isomerization. nih.govnih.gov The polarity of the solvent and the presence of π-bonds in the solvent molecule are key factors. researchgate.net Research has shown that the isomerization rate of trans-astaxanthin to cis-isomers, including 13-cis, is highly dependent on the solvent used. nih.gov In one comparative study, dichloromethane (B109758) was found to be the most effective solvent for promoting isomerization, followed by chloroform. nih.gov In all tested solvents, this compound was the predominant cis-isomer formed from the all-trans configuration. nih.gov Solvents of medium polarity appear to stabilize cis-isomers more effectively than highly polar or nonpolar solvents. researchgate.net This is thought to be because they facilitate the isomerization process by reducing the energy required for the torque and stabilizing the resulting cis-conformation. researchgate.net
Table 3: Ranking of Solvents by Isomerization Rate of trans-Astaxanthin Based on a study where trans-astaxanthin was heated at 35°C in various solvents.
| Rank | Solvent | Isomerization Rate |
| 1 | Dichloromethane | Highest |
| 2 | Chloroform | High |
| 3 | Dichloromethane/Methanol (B129727) (25:75) | Medium-High |
| 4 | Methanol | Medium |
| 5 | Acetonitrile | Medium-Low |
| 6 | Acetone | Low |
| 7 | Dimethyl sulfoxide | Lowest |
Note: This table is based on research by Yuan & Chen (1999), which established a clear hierarchy of solvent effectiveness in promoting the conversion of trans-astaxanthin to cis-isomers, with 13-cis being the main product. nih.gov
The pH of the medium is another environmental factor that can affect the stability of astaxanthin isomers, although they are relatively stable over a broad pH range. nih.govnih.gov Research indicates that astaxanthin isomers, including this compound, maintain their stability in a pH range from 2.0 to 11.6. nih.gov However, at a highly acidic pH of 2.0, both 9-cis and this compound show some instability, suggesting they may undergo conversion or degradation under such conditions. nih.gov The instability of astaxanthin at certain pH values, particularly outside the neutral range, can be exacerbated by other factors like temperature and light. i3l.ac.id In the context of emulsions used in food products, pH is a critical factor influencing the stability of the system, which in turn protects the encapsulated astaxanthin from degradation. mdpi.com
The isomerization of astaxanthin can be accelerated by the presence of catalytic agents. acs.org Traditional catalysts include iodine and acids, which are known to promote the cis-trans interconversion of carotenoids. nih.govnih.gov The presence of certain metal ions, such as Cu(II), has also been reported to affect the formation of different astaxanthin isomers. nih.gov More advanced and efficient methods have been developed using specific catalysts to enhance the yield of cis-isomers. For instance, an optimized method using an I-TiO2 catalyst while heating all-E-astaxanthin in ethyl acetate (B1210297) at 70°C was able to produce a significant yield of 22.7% 9-cis and 16.9% this compound within two hours. nih.gov In other research, allyl isothiocyanate, a natural compound, was investigated as a catalyst to promote Z-isomerization in subcritical ethanol. acs.org
The isomerization of astaxanthin is a reversible process. d-nb.infonih.gov While factors like heat and light can convert the thermodynamically stable all-trans isomer into a mixture of cis-isomers like this compound, the reverse reaction also occurs. researchgate.net The less stable cis-isomers can and do convert back to the more stable all-trans configuration until a state of equilibrium is reached for a given set of conditions. d-nb.infonih.gov The kinetics of this reversible reaction have been studied, confirming that it follows a first-order reversible reaction model. mdpi.comresearchgate.net This reversibility means that a pure sample of this compound, when subjected to heat or light, will eventually form an equilibrium mixture containing all-trans-astaxanthin and other cis-isomers. researchgate.net
Stereoisomeric Considerations in Astaxanthin Isomers
Astaxanthin's molecular structure includes two asymmetric carbon atoms at the 3 and 3' positions on the terminal rings. This chirality results in the existence of three optical isomers, or stereoisomers: (3S,3'S), (3R,3'R), and a meso form (3R,3'S). researchgate.netnih.gov These stereoisomers are non-superimposable mirror images (enantiomers) or diastereomers of each other. The distribution of these stereoisomers varies depending on the source; for example, the microalga Haematococcus pluvialis primarily synthesizes the (3S,3'S)-isomer, while the yeast Xanthophyllomyces dendrorhous produces the (3R,3'R)-isomer. nih.gov Synthetic astaxanthin typically consists of a racemic mixture of all three stereoisomers in a 1:2:1 ratio (3S,3'S : 3R,3'S : 3R,3'R). nih.gov
Beyond its optical isomerism, the conjugated double bonds in astaxanthin's polyene chain give rise to geometric (cis/trans or E/Z) isomerism. The most thermodynamically stable and abundant form in nature is the all-trans (all-E) isomer. nih.gov However, under the influence of energy inputs like heat or light, the double bonds can rotate, leading to the formation of various cis-isomers, most notably 9-cis (9Z) and 13-cis (13Z). nih.govresearchgate.net
The critical point in astaxanthin research is that these two forms of isomerism are not mutually exclusive. Each geometric isomer, including this compound, can theoretically exist in any of the three stereoisomeric configurations. Therefore, a research sample may contain, for instance, (3S,3'S)-13-cis-astaxanthin and (3R,3'R)-13-cis-astaxanthin.
Research indicates that the body may selectively absorb and distribute these isomers. Studies in rats have shown that after oral administration of an astaxanthin ester mixture, the 13Z-isomer was the predominant Z-isomer found in plasma and various tissues, suggesting it possesses higher absorbability than the all-E-isomer. nih.gov Similarly, research in humans suggests that cis-isomers are selectively absorbed into the plasma. nih.gov This differential bioavailability underscores the importance of accurately identifying and quantifying each specific geometric and optical isomer in experimental designs. nih.gov Furthermore, processing methods can influence isomeric composition; high-temperature drying has been shown to alter the ratio of optical isomers in krill. nih.govacs.org
Stability Studies of this compound
A significant challenge in working with this compound is its inherent instability compared to the all-trans configuration. researchgate.net The steric hindrance caused by the cis-double bond makes the molecule more susceptible to degradation and isomerization back to the more stable all-E form. researchgate.net
Several environmental and chemical factors can induce the degradation of this compound or its conversion to other isomers. These factors are critical to control in research settings to maintain the integrity of the analyte. The most influential factors include temperature, light, oxygen, pH, solvents, and the presence of metal ions. nih.govresearchgate.netresearchgate.net
Light: Exposure to light, particularly UV light, provides the energy to overcome the activation barrier for isomerization and can lead to the formation of 9Z and 13Z isomers from the all-E form. nih.gov It also contributes to the oxidative degradation of the molecule.
Oxygen: As a polyunsaturated compound, astaxanthin is highly prone to oxidation, a process that is exacerbated by heat and light. Free astaxanthin is particularly unstable and easily oxidized. researchgate.net
pH and Solvents: The stability of astaxanthin is pH-dependent, with greater stability observed in the pH range of 4-7. researchgate.net The dielectric constant of the surrounding solvent also plays a role in the isomerization process. nih.gov
Metal Ions: The presence of certain metal ions, specifically iron and copper, can have a destructive effect on astaxanthin stability. researchgate.net
| Factor | Effect on this compound | Reference |
|---|---|---|
| Temperature | Accelerates isomerization from all-trans to cis forms (including 13-cis) and subsequent degradation. High temperatures significantly reduce stability. | researchgate.netmdpi.comnih.gov |
| Light | Promotes photoisomerization (conversion between all-trans and cis isomers) and oxidative degradation. | nih.govresearchgate.net |
| Oxygen | Causes oxidative degradation, leading to loss of the compound. Effect is enhanced by heat and light. | researchgate.netresearchgate.net |
| pH | Relatively stable between pH 4 and 7. Stability decreases outside this range. | researchgate.netresearchgate.net |
| Solvents | The dielectric constant of the solvent influences the rate and equilibrium of isomerization. Soluble in organic solvents but insoluble in water. | nih.govresearchgate.net |
| Metal Ions | Destructive effects observed in the presence of iron (Fe) and copper (Cu) ions. | researchgate.net |
Given the instability of this compound, rigorous preservation strategies are essential for maintaining its concentration and isomeric purity during research.
Control of Environmental Conditions: The most fundamental strategy is the strict control of environmental factors. This involves storing samples at low temperatures (e.g., 4°C or below), in darkness or amber-colored vials to block light, and under an inert atmosphere, such as nitrogen, to exclude oxygen. nih.govnih.gov Studies have shown that astaxanthin loss is minimal when stored at -30°C under a nitrogen atmosphere. nih.gov
Encapsulation: Microencapsulation is a highly effective technique for protecting astaxanthin from degradation. researchgate.net Encapsulating the compound within a matrix, such as alginate beads, chitosan, liposomes, or nanostructured lipid carriers (NLCs), creates a physical barrier against oxygen, light, and heat. nih.govresearchgate.net This method has been shown to maintain over 90% of the initial astaxanthin content after 21 days of storage at 25°C. nih.gov
Matrix and Formulation: The choice of carrier or solvent system is crucial. Suspending astaxanthin in certain vegetable oils, such as soybean or sunflower oil, has been shown to significantly improve stability and reduce degradation. researchgate.netscispace.com For aqueous systems, emulsion-based delivery systems can be used, although their physical stability can be pH-dependent. researchgate.net
Processing Methods: For isolating astaxanthin from natural sources, the choice of drying method is important. Freeze-drying is considered a mild method that causes less degradation and isomerization compared to high-temperature techniques like hot-air drying. nih.govacs.org
| Strategy | Mechanism | Key Findings | Reference |
|---|---|---|---|
| Low Temperature Storage | Reduces the rate of chemical reactions, including oxidation and isomerization. | Storage at 4°C, -21°C, or -30°C significantly enhances stability compared to room temperature. | nih.govnih.gov |
| Exclusion of Light & Oxygen | Prevents photoisomerization and oxidative degradation. | Storage in dark containers under a nitrogen atmosphere results in minimal loss. | nih.govresearchgate.net |
| Microencapsulation | Creates a physical barrier protecting astaxanthin from environmental factors. | Encapsulation in alginate, chitosan, or liposomes can retain >80-90% of astaxanthin over several weeks. | nih.govresearchgate.net |
| Use of Antioxidants | Inhibits oxidative degradation by scavenging free radicals. | α-tocopherol, BHA, and BHT can inhibit degradation but may not prevent cis-to-trans isomerization. | researchgate.net |
| Choice of Solvent/Matrix | The surrounding matrix (e.g., oil, emulsion) influences stability. | Vegetable oils (sunflower, soybean) can significantly inhibit degradation during storage. | researchgate.netscispace.com |
| Freeze-Drying | A gentle drying process that minimizes thermal degradation. | Results in lower astaxanthin loss compared to hot-air or high-power microwave drying. | nih.govacs.org |
Biosynthesis and Production Pathways of Astaxanthin with Emphasis on 13 Cis Isomer Formation
Microalgal Biosynthetic Pathways
The green microalga Haematococcus pluvialis is the richest natural source of astaxanthin (B1665798), accumulating it in large quantities under stress conditions. mdpi.com The biosynthetic process in microalgae is a complex, multi-step pathway involving specific genes, enzymes, and cellular compartments.
Gene Expression and Enzyme Activity in Astaxanthin Synthesis (e.g., crtYB, crtS, crtI)
The synthesis of astaxanthin in microalgae originates from the central isoprenoid pathway, which produces the precursor geranylgeranyl pyrophosphate (GGPP). A series of key enzymes, encoded by specific carotenogenic genes, catalyze the subsequent steps to form β-carotene, which is then converted to astaxanthin.
The gene crtYB encodes a bifunctional enzyme, phytoene synthase/lycopene cyclase. Phytoene synthase catalyzes the condensation of two GGPP molecules to form phytoene, the first committed step in carotenoid biosynthesis. nih.govmdpi.com The lycopene cyclase function of the same enzyme then mediates the cyclization of lycopene to form β-carotene. mdpi.com
Another crucial gene, crtI, codes for phytoene desaturase. This enzyme introduces four double bonds into the phytoene molecule to produce lycopene. nih.govmdpi.com The activity of these enzymes is fundamental in directing the metabolic flow towards carotenoid production.
In the final stages, β-carotene is converted to astaxanthin through hydroxylation and ketolation reactions. In Haematococcus, this conversion is primarily carried out by two key enzymes: β-carotene ketolase (BKT) and β-carotene hydroxylase (CHY or CrtR-b). These enzymes are responsible for adding the keto and hydroxyl groups to the β-ionone rings of β-carotene. nih.gov The expression of the genes encoding these enzymes is significantly upregulated under stress conditions, leading to the massive accumulation of astaxanthin. nih.gov It is important to note that astaxanthin is initially synthesized in the algal cell in its all-E (all-trans) form. nih.gov
| Gene | Enzyme | Function in Astaxanthin Biosynthesis |
| crtYB | Phytoene Synthase / Lycopene Cyclase | Catalyzes the formation of phytoene from GGPP and the subsequent cyclization of lycopene to β-carotene. |
| crtI | Phytoene Desaturase | Introduces double bonds into phytoene to form lycopene. |
| BKT | β-carotene ketolase | Adds keto groups to the β-carotene backbone. |
| CHY (CrtR-b) | β-carotene hydroxylase | Adds hydroxyl groups to the β-carotene backbone. |
Environmental Stress-Induced Accumulation and Isomer Distribution
Microalgae like H. pluvialis accumulate astaxanthin as a protective mechanism against various environmental stresses, including high light intensity, nutrient deprivation (especially nitrogen), high salinity, and extreme temperatures. mdpi.comnih.gov Under these adverse conditions, the algal cells transition from a green, motile vegetative state to a red, non-motile cyst stage, characterized by the massive synthesis and storage of astaxanthin in cytosolic lipid droplets. mdpi.comcityu.edu.hk
This stress-induced accumulation is a result of the upregulation of the carotenogenic genes mentioned previously. The increased production of astaxanthin helps protect the cell from oxidative damage caused by reactive oxygen species (ROS) that are generated under stress. researchgate.net
The formation of 13-cis-astaxanthin is not a direct enzymatic product of the biosynthetic pathway. Instead, it arises from the isomerization of the thermodynamically more stable all-trans-astaxanthin. nih.govnih.gov This conversion is primarily induced by physical factors such as light and heat. nih.govmdpi.com During periods of high light stress, the accumulated all-trans-astaxanthin within the algal cell can absorb light energy, leading to its isomerization into a mixture of cis-isomers, including 9-cis and 13-cis. nih.govd-nb.info Therefore, the isomer distribution in microalgae is a dynamic process influenced by the intensity and duration of environmental stressors, particularly light. Studies have shown that exposure to light causes the accumulation of Z-isomers (cis-isomers) in H. pluvialis cells. d-nb.info
| Stress Factor | Effect on H. pluvialis | Outcome on Astaxanthin |
| High Light Intensity | Induces photo-oxidative stress and ROS production. | Upregulates carotenogenic genes, leading to massive accumulation of all-trans-astaxanthin. Promotes photoisomerization to cis-isomers, including 13-cis. |
| Nutrient Deprivation | Triggers a shift from growth to secondary metabolite production. | Enhances the overall accumulation of astaxanthin esters in lipid droplets. |
| High Salinity | Causes osmotic stress. | Induces astaxanthin biosynthesis as a protective response. nih.gov |
Yeast Biosynthesis of Astaxanthin
Yeast, particularly the red yeast Xanthophyllomyces dendrorhous (also known as Phaffia rhodozyma), is another significant natural producer of astaxanthin. Additionally, non-carotenogenic yeasts like Saccharomyces cerevisiae have been metabolically engineered to produce this valuable compound.
Distinct Biochemical Routes Leading to Astaxanthin Precursors
Similar to microalgae, the biosynthesis of astaxanthin in yeast begins with the mevalonate (MVA) pathway, which supplies the fundamental five-carbon isoprenoid building blocks: isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.gov These precursors are then converted to GGPP.
In X. dendrorhous, the subsequent steps to produce β-carotene are catalyzed by a set of enzymes analogous to those in microalgae. The gene crtYB encodes a bifunctional phytoene synthase and lycopene cyclase, while crtI encodes phytoene desaturase. mdpi.comresearchgate.net These enzymes convert GGPP into β-carotene via the intermediates phytoene and lycopene. researchgate.net
The conversion of β-carotene to astaxanthin in X. dendrorhous is unique because a single enzyme, astaxanthin synthase (CrtS), catalyzes both the ketolation and hydroxylation steps. mdpi.com This enzyme is a cytochrome P450 monooxygenase and requires a partner protein, cytochrome P450 reductase (CrtR), to supply the necessary electrons for its catalytic activity. mdpi.comnih.gov
Regulation of Metabolic Flux for Astaxanthin Production
The production of astaxanthin in yeast is tightly regulated, and several strategies can be employed to enhance its yield by manipulating the metabolic flux. A primary approach is to increase the supply of precursors. Overexpression of genes in the MVA pathway or the gene for GGPP synthase (crtE) can boost the pool of GGPP available for carotenoid synthesis. mdpi.com
Metabolic engineering efforts in X. dendrorhous have also focused on eliminating competing pathways. For example, pathways that divert precursors towards the synthesis of other terpenes or sterols can be downregulated to channel more carbon flux towards astaxanthin. Additionally, feedback inhibition, where the end-product astaxanthin may suppress the activity of earlier enzymes in the pathway, is a potential regulatory mechanism that can be addressed through protein engineering. oup.com Studies have shown that combining mutagenesis with the overexpression of key bottleneck genes, such as crtYB and crtS, can lead to substantial increases in astaxanthin production. nih.gov
Engineered Production Systems for Astaxanthin Isomers
Metabolic engineering has enabled the production of astaxanthin in non-native microbial hosts, such as Saccharomyces cerevisiae and Escherichia coli. These systems offer advantages like rapid growth and well-established genetic tools. francis-press.com
The general strategy involves introducing the necessary carotenogenic genes into the host organism. A common approach is to first establish a β-carotene-producing strain by expressing genes like crtE, crtB, crtI, and crtY (or the bifunctional crtYB) from various sources. nih.gov Subsequently, genes encoding β-carotene ketolase (crtW or BKT) and β-carotene hydroxylase (crtZ or CHY) are introduced to convert β-carotene into astaxanthin. nih.govresearchgate.net Genes from different organisms, including bacteria and microalgae, have been successfully used for this purpose in S. cerevisiae. nih.govnih.gov
Genetic Modification Strategies for Isomer Specificity
Genetic modification efforts in the context of astaxanthin production have primarily aimed at increasing the total yield of the compound rather than targeting a specific geometric isomer like this compound. The direct enzymatic synthesis of this compound has not been well-established, and its formation is largely considered a post-biosynthetic event. To date, no specific isomerase has been identified that directly converts all-trans-astaxanthin to this compound as a primary metabolic function. nih.gov
The main strategies in genetic modification revolve around optimizing the expression and efficiency of the core enzymes in the astaxanthin biosynthesis pathway:
Overexpression of Key Biosynthetic Genes : A common approach is to overexpress the genes encoding β-carotene ketolase (crtW) and β-carotene hydroxylase (crtZ). By increasing the cellular concentration of these enzymes, the metabolic flux from β-carotene towards astaxanthin is enhanced. For instance, transforming the green alga Haematococcus pluvialis with an additional copy of its native β-carotene ketolase gene led to a two to three-fold increase in total astaxanthin content. researchgate.net
Balancing Enzyme Activities : The relative activities of β-carotene ketolase and hydroxylase are crucial for efficient astaxanthin production and to avoid the accumulation of intermediate compounds. mdpi.com Genetic modification strategies often involve fine-tuning the expression levels of crtW and crtZ to achieve an optimal ratio. This can be accomplished by using promoters of different strengths to control the transcription of each gene. In Saccharomyces cerevisiae, adjusting the promoter strength for the crtZ gene resulted in a significant increase in the final astaxanthin yield.
Table 1: Examples of Genetic Modification Strategies for Enhanced Astaxanthin Production
| Host Organism | Genetic Modification Strategy | Key Genes Modified | Resulting Improvement in Total Astaxanthin | Reference |
|---|---|---|---|---|
| Escherichia coli | Protein engineering of CrtW through localized random mutagenesis. | crtW from Sphingomonas sp. DC18 | Double mutant (R203W/F213L) yielded the highest improvement in astaxanthin production. | mdpi.com |
| Haematococcus pluvialis | Overexpression of the endogenous β-carotene ketolase gene. | bkt | 2 to 3-fold increase in total astaxanthin content. | researchgate.net |
Synthetic Biology Approaches for Targeted Isomer Yield
Synthetic biology offers a more systematic and design-driven approach to engineering microbial cell factories for the production of desired compounds. While the direct synthesis of this compound remains a challenge, synthetic biology tools are being used to construct and optimize astaxanthin production pathways, which in turn provides a greater quantity of the all-trans precursor for potential subsequent isomerization.
Pathway Construction and Optimization in Heterologous Hosts : A key strategy in synthetic biology is the transfer of the entire astaxanthin biosynthetic pathway into well-characterized and industrially robust host organisms like Escherichia coli and Saccharomyces cerevisiae. researchgate.netnih.gov This involves the design and assembly of multi-gene constructs that express the necessary enzymes for converting a central metabolite into astaxanthin. Optimization often involves screening enzymes from different natural sources to find the most efficient combination for a particular host. nih.gov
Subcellular Compartmentalization : Another advanced synthetic biology strategy is the targeting of biosynthetic pathways to specific subcellular organelles. This can help to sequester the pathway from competing metabolic routes and provide a more favorable environment for enzyme activity. In yeast, targeting the astaxanthin pathway to organelles such as the endoplasmic reticulum and lipid bodies has been shown to significantly increase production.
Genome-Scale Engineering and Evolution : Advanced techniques like the Synthetic Chromosome Rearrangement and Modification by LoxP-mediated Evolution (SCRaMbLE) system allow for large-scale diversification of the host genome. nih.gov This can be combined with high-throughput screening methods to rapidly identify mutant strains with enhanced production phenotypes. This approach has been successfully used to isolate yeast strains with significantly improved astaxanthin yields. nih.gov
Table 2: Examples of Synthetic Biology Approaches for Enhanced Astaxanthin Production
| Host Organism | Synthetic Biology Approach | Outcome | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Directed evolution of a CrtZ-CrtW fusion enzyme. | Increased astaxanthin content by 3.8 times compared to the control strain. | researchgate.net |
| Yarrowia lipolytica | Construction of a de novo astaxanthin production pathway. | Engineered strains for astaxanthin production from fermentation. | researchgate.net |
| Synechococcus sp. PCC7002 | Metabolic engineering to introduce the astaxanthin synthesis pathway. | Successful synthesis of astaxanthin from CO2, water, and light. | sciencedaily.com |
Advanced Analytical Methodologies for 13 Cis Astaxanthin Characterization
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 13-cis-astaxanthin from the more abundant all-trans isomer and other cis/trans isomers like 9-cis and 15-cis-astaxanthin. The choice of stationary and mobile phases is crucial for achieving the necessary resolution.
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of astaxanthin (B1665798) isomers. The selection of the stationary phase, particularly the column, is a critical factor in the separation efficiency of these structurally similar compounds. C18 and C30 reversed-phase columns are among the most commonly used for this purpose.
C18 columns are versatile and have been successfully used to separate major astaxanthin isomers. researchgate.net A developed method using a C18 column achieved separation of major isomers in isocratic mode with a methanol (B129727)/H2O mobile phase within 20 minutes. researchgate.net Another simple ultra-high-pressure liquid chromatography (UHPLC) method using two C18 columns could effectively separate two astaxanthin isomers within 9 to 12 minutes. nih.govresearchgate.net However, C18 columns may not always provide complete resolution of all geometric isomers, especially in complex samples. nih.gov
C30 columns, often called "carotenoid columns," are specifically designed with long alkyl chains that provide enhanced shape selectivity for hydrophobic, long-chain molecules like carotenoids. thermofisher.com This increased shape selectivity allows for superior separation of geometric isomers compared to traditional C18 columns. researchgate.net C30 columns have been shown to be more effective at separating all-trans, 9-cis, 13-cis, and 15-cis astaxanthin. ejournal.by An HPLC method developed using a C30 column was able to separate the complex components of a microalgae extract, including various astaxanthin isomers. nih.gov The primary drawback of some C30 methods can be the requirement for more toxic mobile phase solvents, such as methyl tert-butyl ether, and potentially longer run times compared to optimized C18 methods. researchgate.net
Table 1: Comparison of C18 and C30 HPLC Columns for Astaxanthin Isomer Separation
| Feature | C18 Columns | C30 Columns |
|---|---|---|
| Primary Characteristic | General-purpose reversed-phase column with good hydrophobicity. thermofisher.com | Specialized reversed-phase column with high shape selectivity for long-chain, hydrophobic molecules. thermofisher.com |
| Separation Efficiency | Effective for major isomers; can be very rapid with UHPLC systems. researchgate.netnih.gov May show co-elution of some cis-isomers. nih.gov | Superior resolution of geometric isomers (e.g., all-trans, 9-cis, 13-cis). ejournal.bynih.gov Better at distinguishing between structurally similar isomers. researchgate.net |
| Typical Mobile Phases | Often uses common solvents like methanol, acetonitrile, and water. researchgate.netnih.gov | Frequently requires solvents like methyl tert-butyl ether (MTBE) or dichloromethane (B109758) for optimal separation. researchgate.netnih.gov |
| Analysis Time | Can be very fast, with methods achieving separation in under 15 minutes. nih.govresearchgate.net | Can have longer run times due to stronger retention of carotenoids. researchgate.net |
For highly complex samples, such as raw extracts from microorganisms like the yeast Phaffia rhodozyma, single-column HPLC may be insufficient to resolve all components. Two-dimensional liquid chromatography (2D-LC) offers significantly enhanced separation power by subjecting the sample to two independent separation steps.
An effective 2D-LC method has been established for the analysis of all-trans-, 9-cis-, and this compound in P. rhodozyma extracts. nih.gov This method employs a C18 column in the first dimension and a C30 column in the second dimension, connected via a switching valve. nih.gov This configuration leverages the different selectivities of the two columns to achieve a more comprehensive separation. nih.gov Research using this technique has demonstrated that thermal treatment of extracts preferentially promotes the transformation of all-trans-astaxanthin into this compound, whereas daylight and ultrasonic treatments are more likely to form 9-cis-astaxanthin. nih.govglobethesis.com The precision of this 2D-LC method was found to be between 0.32% and 1.14%, with an accuracy of 98.21% to 106.13%, indicating its reliability for monitoring astaxanthin isomerization in complex biological extracts. nih.govglobethesis.com
Astaxanthin has two chiral centers at the 3 and 3' positions of its terminal rings, leading to three possible stereoisomers: (3S,3'S), (3R,3'R), and the meso form (3R,3'S). Separating these optical isomers requires the use of a chiral stationary phase (CSP). High-performance liquid chromatography using CSPs is a convenient and effective method for enantiomeric separation. rsc.org
Several HPLC methods utilizing chiral columns have been developed for the simultaneous separation of astaxanthin stereoisomers and their geometric (cis/trans) isomers. One such method used a Sumichiral OA-2000 column, which features a Pirkle-type covalent D-phenylglycine CSP. nih.gov This column successfully separated the configurational isomers of all-trans-, 9-cis-, and this compound. nih.gov Another approach utilized a Chiralpak IC column, which demonstrated good loading capacity and chiral recognition ability for separating the three all-trans astaxanthin optical isomers from microbial sources like Haematococcus pluvialis and Phaffia rhodozyma. rsc.orgrsc.org The mobile phase for this separation consisted of methanol and methyl tert-butyl ether (90:10, v/v). rsc.org The separation mechanism on these CSPs often involves a combination of π–π interactions, hydrogen bonding, and inclusion interactions between the analyte and the chiral selector. rsc.org
Spectroscopic Identification and Quantification
Following chromatographic separation, spectroscopic techniques are essential for the unambiguous identification and structural confirmation of this compound.
Ultraviolet-visible (UV/Vis) spectroscopy is a fundamental technique for detecting and differentiating carotenoid isomers. The polyene chain of astaxanthin is responsible for its strong absorption in the visible range. The geometric configuration (cis or trans) of the double bonds influences the electronic transitions, resulting in characteristic spectral features.
The all-trans isomer of astaxanthin typically exhibits a single, broad absorption maximum (λmax). nih.gov In contrast, cis-isomers show a hypsochromic shift (a shift to a shorter wavelength) of this main absorption band. nih.gov A key identifying feature for the 13-cis isomer is the appearance of a distinct secondary absorption maximum in the near-UV region, often referred to as the "cis-peak". nih.govlcms.cz For example, in one analysis, all-trans-astaxanthin showed a λmax at 480 nm, while the 13-cis isomer had its main peak shifted to 468 nm and a characteristic cis-peak around 370 nm. nih.gov This spectral fingerprint allows for the qualitative identification of this compound in chromatograms when using a photodiode array (PDA) detector. researchgate.netnih.gov The geometric isomers of astaxanthin have similar absorption spectra, which can make individual quantification challenging without proper chromatographic separation and the use of appropriate extinction coefficients. nih.gov
Table 2: Characteristic UV/Vis Absorption Maxima for Astaxanthin Isomers
| Isomer | λmax (Main Band) | "Cis-Peak" (UV-A Region) | Solvent/Reference |
|---|---|---|---|
| all-trans-Astaxanthin | ~480 nm | Not prominent | Methanol nih.gov |
| 9-cis-Astaxanthin | ~472 nm | Less prominent or absent | Methanol nih.gov |
| This compound | ~468 nm | ~370 nm | Methanol nih.gov |
| all-trans-Astaxanthin | ~472 nm | Not prominent | Ethanol awi.de |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules, including the precise identification of isomers like this compound. escholarship.org While UV/Vis provides initial identification, NMR offers unambiguous confirmation of the molecular structure.
To obtain sufficient quantities of cis-isomers for NMR analysis, which are typically present in low concentrations, a trans-to-cis isomerization is often induced by thermal treatment of an all-trans-astaxanthin standard. nih.govresearchgate.net The resulting mixture, enriched in cis-isomers, can then be separated and analyzed.
The identification of this compound is achieved by analyzing the chemical shifts and coupling constants in the proton (¹H) NMR spectrum. nih.gov The introduction of a cis-bond in the polyene chain causes significant changes in the chemical shifts of the protons located near that bond. Two-dimensional NMR techniques, such as ¹H,¹H Correlation Spectroscopy (COSY), are used to establish the connectivity between protons and confirm the assignments made from the one-dimensional spectrum. ejournal.bynih.gov While ¹H NMR can sometimes be complicated by overlapping signals, ¹³C NMR provides clearer information as each non-equivalent carbon atom typically produces a distinct peak, offering definitive structural information about the isomers. researchgate.net The combination of these NMR experiments allows for the complete and unambiguous characterization of the 13-cis isomer of astaxanthin. nih.govejournal.by
Mass Spectrometry (MS) Coupled Techniques (e.g., LC-APCI-MS)
Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization-Mass Spectrometry (LC-APCI-MS) is a powerful technique for the identification and structural elucidation of astaxanthin isomers, including this compound. This method provides high sensitivity and selectivity, allowing for the differentiation of isomers based on their mass-to-charge ratio (m/z) and fragmentation patterns.
In positive ion mode APCI-MS, astaxanthin isomers typically exhibit a protonated molecule [M+H]⁺ at an m/z of 597. nih.gov Tandem mass spectrometry (MS/MS) analysis of this parent ion reveals characteristic fragment ions. Common fragments include those at m/z 579 [M+H−18]⁺ and m/z 561 [M+H−18−18]⁺, which correspond to the sequential loss of one and two hydroxyl groups from the structure. nih.gov Further fragmentation can occur along the polyene chain, yielding smaller ions. nih.gov
While the primary mass and the loss of hydroxyl groups are common to all isomers, subtle differences in fragmentation patterns can aid in their differentiation. For instance, the fragment at m/z 505 [M+H−92]⁺, which results from the loss of a toluene (B28343) molecule from the polyene chain, has been observed in the spectra of all-trans-astaxanthin but may not be present in its cis-isomers. nih.gov In negative ion mode, the molecular ion [M]⁻ is typically observed at m/z 596 for all isomers. nih.gov The combination of chromatographic retention time from the LC and the specific mass spectral data from the APCI-MS allows for the confident identification of this compound in complex biological extracts. nih.govresearchgate.net
Table 1: Mass Spectral Data for Astaxanthin Isomers via LC-APCI-MS
| Isomer | Ionization Mode | Parent Ion (m/z) | Major Fragment Ions (m/z) | Fragment Description |
|---|---|---|---|---|
| all-trans-Astaxanthin | Positive (+) | 597 | 579, 561, 505 | Loss of one hydroxyl group (-18), two hydroxyl groups (-36), or toluene (-92). |
| Negative (-) | 596 | 504, 429, 363 | ||
| This compound | Positive (+) | 597 | 579, 561 | |
| Negative (-) | 596 | 504, 429, 363 | Loss of toluene (-92), and other characteristic fragments. | |
| 9-cis-Astaxanthin | Positive (+) | 597 | 579, 561 | Fragmentation patterns are similar to other isomers, requiring chromatographic separation for definitive identification. |
| Negative (-) | 596 | 504, 429, 363 |
Data sourced from scientific literature detailing the mass spectrometric analysis of astaxanthin isomers. nih.gov
Pre-Analytical Sample Preparation and Hydrolysis Techniques
The majority of astaxanthin found in natural sources, such as the microalga Haematococcus pluvialis, exists in an esterified form, conjugated with one or two fatty acids. ejbiotechnology.inforesearchgate.net For accurate quantification of total astaxanthin and its isomers, a hydrolysis step to cleave these ester bonds is required prior to chromatographic analysis. ejbiotechnology.infofao.org This de-esterification process is a critical step where isomerization can occur, potentially altering the native ratio of isomers like this compound.
De-esterification Methods (e.g., Enzymolysis, Saponification) and Isomerization Control
Two primary methods are employed for the de-esterification of astaxanthin esters: enzymatic hydrolysis (enzymolysis) and alkaline-catalyzed hydrolysis (saponification). The choice of method has a significant impact on the final isomeric composition and the recovery of free astaxanthin.
Saponification is a chemical method that typically uses an alkali, such as sodium hydroxide (B78521) (NaOH) in methanol, to hydrolyze the ester bonds. dss.go.th While effective, this process can be harsh and lead to the degradation of astaxanthin and significant isomerization. ejbiotechnology.info Studies have shown that high concentrations of NaOH and prolonged reaction times can cause the formation of by-products like astacene and semi-astacene, indicating severe degradation. ejbiotechnology.inforesearchgate.net Crucially, saponification can alter the isomeric profile; one study observed that while the isomer ratio (all-trans:9-cis:13-cis ≈ 21:3:1) was stable for up to 75 minutes, it changed dramatically after 90 minutes, with this compound disappearing entirely after 195 minutes of treatment. ejbiotechnology.info Therefore, controlling the concentration of the base and the reaction time is critical to minimize unwanted isomerization and degradation. dss.go.th
Enzymolysis offers a milder alternative for de-esterification. The use of enzymes like cholesterol esterase provides a more specific and gentle hydrolysis at moderate temperatures (e.g., 37°C). ejbiotechnology.infonih.gov Research comparing the two methods found that enzymolysis with cholesterol esterase resulted in a 42.6% higher recovery of free astaxanthin compared to saponification. ejbiotechnology.inforesearchgate.net Furthermore, the isomeric composition of astaxanthin remained relatively stable throughout the enzymatic process, preserving the native profile. ejbiotechnology.info Enzymolysis was complete within 60 minutes, whereas saponification required 90 minutes. ejbiotechnology.info Given its higher efficiency and superior preservation of isomeric integrity, enzymolysis is recommended as a more accurate method for preparing astaxanthin samples for qualitative and quantitative analysis. ejbiotechnology.infoejbiotechnology.info
Table 2: Comparison of De-esterification Methods for Astaxanthin Esters
| Parameter | Enzymolysis (with Cholesterol Esterase) | Saponification (with NaOH) |
|---|---|---|
| Completion Time | 60 - 75 minutes | 90 minutes |
| Free Astaxanthin Recovery | Significantly higher (e.g., 42.6% more than saponification) | Lower due to degradation |
| Isomerization Control | Isomeric composition remains relatively stable | Significant isomerization and degradation, especially with prolonged time (e.g., 13-cis isomer disappears) |
| By-products | Minimal | Astacene, Semi-astacene |
| Overall Recommendation | Preferred method for accurate analysis | Requires careful optimization to minimize degradation |
This table summarizes comparative findings from studies on astaxanthin de-esterification. ejbiotechnology.inforesearchgate.netejbiotechnology.infonih.gov
Extraction Solvent Optimization for Isomeric Integrity
The initial extraction of carotenoids from the source material is another critical step where the choice of solvent can influence the stability and isomeric integrity of astaxanthin. Astaxanthin isomers are susceptible to isomerization when exposed to factors such as heat, light, and certain solvents. nih.gov Therefore, optimizing the extraction solvent is essential to ensure that the extracted profile accurately reflects the in-vivo composition.
Various solvents and solvent systems have been evaluated for their efficiency in extracting astaxanthin. Commonly used solvents include acetone (B3395972), ethanol, methanol, ethyl acetate (B1210297), and n-hexane. researchgate.netnih.gov Studies have shown that acetone is often one of the most efficient solvents for the total recovery of carotenoids. cetjournal.itcetjournal.it In one study comparing solvents, a methanol:acetone (7:3) mixture served as a control, with ethanol, acetone, and ethyl acetate also being tested for their extraction yields. researchgate.net Another study found that polar solvents were more suitable for astaxanthin extraction than non-polar ones. nih.gov
Beyond efficiency, the use of "green" or food-grade solvents is of increasing interest. D-limonene and medium-chain triglycerides (MCT) oil have been explored as eco-friendly alternatives. cetjournal.itcetjournal.it While acetone may provide a higher absolute yield, D-limonene has been identified as a preferred solvent in some applications because it yields extracts with high carotenoid amounts that can be used directly without further concentration steps. cetjournal.it The optimization process must also consider other parameters like extraction time, as prolonged exposure to any solvent can increase the risk of converting trans-isomers to cis-isomers or vice-versa. nih.gov The use of techniques like supercritical CO₂ extraction, sometimes with a co-solvent like ethanol, represents a gentle and environmentally friendly method that can help preserve the isomeric integrity of sensitive compounds like this compound. nih.gov
Table 3: Overview of Solvents Used for Astaxanthin Extraction
| Solvent/System | Relative Efficiency/Key Findings | Reference |
|---|---|---|
| Acetone | Often found to be the most efficient solvent for total carotenoid recovery. | cetjournal.itcetjournal.it |
| Ethanol | Effective solvent, often used as a co-solvent in supercritical CO₂ extraction. | researchgate.net |
| Methanol:Acetone (7:3) | Used as an effective control solvent system in comparative studies. | researchgate.net |
| Ethyl Acetate | Evaluated for extraction efficiency. | researchgate.net |
| D-Limonene | A "green" food-grade solvent with good recovery, suitable for direct use in products. | cetjournal.it |
| Supercritical CO₂ (with co-solvent) | A gentle, non-toxic, and selective method that minimizes degradation and isomerization. | nih.gov |
This table summarizes findings from various studies on solvent optimization for astaxanthin extraction.
Mechanistic Investigations of 13 Cis Astaxanthin Biological Activities
Anti-Inflammatory Mechanisms in Experimental Models
Regulation of Pro-inflammatory Cytokine and Mediator Expression
13-cis-Astaxanthin, a specific isomer of astaxanthin (B1665798), demonstrates significant capabilities in modulating the expression of pro-inflammatory cytokines and mediators. Research indicates that astaxanthin, including its cis-isomers, can suppress the production of key inflammatory molecules such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α) mdpi.comresearchgate.netresearchgate.net. These effects are often mediated through the inhibition of signaling pathways like Nuclear Factor-kappa B (NF-κB) researchgate.net. Studies have shown that astaxanthin can reduce mRNA and protein levels of these cytokines in various cell types, including macrophages researchgate.net.
Furthermore, this compound has been implicated in the regulation of enzymes involved in inflammatory processes. It can inhibit the expression and activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) researchgate.netresearchgate.net. For instance, astaxanthin has been shown to reduce iNOS and COX-2 mRNA expression in lipopolysaccharide (LPS)-stimulated RAW264.7 cells researchgate.net. The precise mechanisms by which this compound achieves this modulation involve pathways such as the PI3K/Akt/Nrf2/HO-1 pathway and modulation of MAPK signaling researchgate.netspandidos-publications.com.
Impact on Immune Cell Responses in in vitro Models
In vitro studies highlight the influence of this compound on immune cell responses. Astaxanthin, in general, has been observed to stimulate the immune system and decrease oxidative stress and inflammation in human plasma researchgate.net. Specific to immune cell function, astaxanthin has demonstrated the ability to modulate immune cell activation and cytokine production researchgate.netscience.gov. While direct data on this compound's specific impact on immune cell proliferation is not extensively detailed in the provided snippets, the broader class of astaxanthin isomers has been studied for their effects on immune cells, suggesting a role in immune modulation researchgate.netscience.gov. Research indicates that astaxanthin can inhibit the expression of pro-inflammatory genes in macrophages, thereby influencing their inflammatory response researchgate.net.
Cellular and Subcellular Interactions
Integration into Biological Membranes and Phospholipid Bilayers
This compound, like other carotenoids, possesses the ability to integrate into biological membranes and phospholipid bilayers zu.edu.pkscience.gov. Its molecular structure, with a conjugated double bond system and polar end groups, allows it to be positioned within the lipid bilayer. This integration can influence membrane properties such as fluidity. Studies on astaxanthin suggest its presence within membranes can affect their structural integrity and function zu.edu.pknih.gov. Research on astaxanthin isomers indicates varying affinities for transport proteins, which can influence their integration and distribution within cellular structures researchgate.net. The precise orientation and depth of penetration of this compound within membranes are areas of ongoing investigation, but its lipophilic nature facilitates interaction with the lipid core of bilayers zu.edu.pknih.gov.
Protection of Cellular Organelles from Oxidative Damage
Astaxanthin, including its cis-isomers, is recognized for its potent antioxidant capabilities, which extend to protecting cellular organelles from oxidative damage spandidos-publications.comresearchgate.net. Mitochondria, being central to cellular energy production and susceptible to oxidative stress, benefit from astaxanthin's protective effects spandidos-publications.comnih.govresearchgate.net. Studies suggest that astaxanthin can induce mitochondrial protection and reduce oxidative injury through signaling pathways like ERK1/2 and PI3K/Akt/Nrf2/HO-1 spandidos-publications.comnih.gov. Furthermore, astaxanthin has been shown to protect cells from oxidative stress induced by agents like hydrogen peroxide (H₂O₂) by decreasing reactive oxygen species (ROS) and activating antioxidant defense pathways, such as the Nrf2 signaling pathway researchgate.net. This protection is crucial for maintaining cellular integrity and function against damage that can lead to various pathologies spandidos-publications.comnih.govresearchgate.net.
Molecular Targets and Pathway Elucidation
Ligand-Receptor Interactions and Transport Protein Affinity
This compound interacts with specific molecular targets, notably transport proteins that facilitate its cellular uptake and distribution. The Scavenger Receptor Class B Type I (SR-BI) has been identified as a key protein involved in the cellular uptake of astaxanthin isomers researchgate.netresearchgate.net. Molecular docking studies indicate that this compound exhibits a significantly higher affinity for SR-BI compared to all-trans-astaxanthin and 9-cis-astaxanthin researchgate.net. This enhanced affinity is proposed to contribute to the observed higher bioavailability of this compound researchgate.netresearchgate.net. Inhibition of SR-BI has been shown to reduce the cellular uptake efficiency of this compound, underscoring its role in the compound's transport researchgate.net.
Gene Expression Modulation (e.g., Transcriptomic Analysis in Experimental Models)
Research indicates that astaxanthin isomers, including this compound, can modulate gene expression to exert their beneficial effects. Studies have observed significant alterations in gene expression patterns in response to astaxanthin treatment, influencing pathways related to inflammation, metabolism, and stress responses.
In human intestinal epithelial Caco-2 cells, astaxanthin isomers, particularly the Z-isomers like this compound, have demonstrated a greater protective effect against oxidative stress induced by hydrogen peroxide compared to the all-trans isomer. This protection was partly attributed to the reduced gene expression of the pro-inflammatory cytokine IL-8. nih.gov
Further investigations into the anti-inflammatory effects of astaxanthin isomers in Caco-2 cells revealed that Z-astaxanthins, notably 9Z-astaxanthin and by extension this compound, exhibit a more pronounced effect than all-E-astaxanthin. This was evidenced by the downregulation of pro-inflammatory cytokine gene expression, specifically COX-2 and TNF-α. For instance, COX-2 gene expression was reduced to approximately 0.88-fold, and TNF-α gene expression to about 0.83-fold relative to the negative control. acs.org These isomers also modulated the NF-κB signaling pathway by downregulating the TNF-α-induced phosphorylation of IκBα, a key step in inflammatory signaling. acs.org
Astaxanthin has also been shown to inhibit the canonical nuclear factor-kappa B (NFκB) signaling pathway, which consequently suppresses NFκB-mediated gene expression of pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, iNOS, and TNFα. mdpi.com In addition, astaxanthin has been implicated in modulating mitochondrial functions through the correction of abnormal gene expression. mdpi.com
Transcriptomic analysis in model organisms like Caenorhabditis elegans treated with astaxanthin identified a significant number of differentially expressed mRNAs and microRNAs (miRNAs). These altered genes and miRNAs were found to function in pathways related to innate immunity, lipid metabolism, and stress responses, with a notable portion being associated with lifespan regulation. nih.gov
In the context of adipogenesis, astaxanthin has been observed to significantly downregulate the gene expression of key regulators of fatty acid synthesis, including PPARγ (peroxisome proliferator-activated receptor gamma), ACC (acetyl-CoA carboxylase), and FAS (fatty acid synthase) in 3T3-L1 adipocytes. Furthermore, astaxanthin treatment led to a decrease in the gene expression of aP2 (fatty acid binding protein 4), CD36 (cluster of differentiation 36), and LPL (lipoprotein lipase), which are involved in fatty acid transport. mdpi.com
Table 1: Gene Expression Modulation by Astaxanthin Isomers
| Gene/Cytokine | Fold Change (Relative to Control) | Cell Type/Model | Reference |
| IL-8 | Reduced expression | Caco-2 cells | nih.gov |
| COX-2 | 0.88 ± 0.01 | Caco-2 cells | acs.org |
| TNF-α | 0.83 ± 0.17 | Caco-2 cells | acs.org |
| IκBα | Downregulated phosphorylation | Caco-2 cells | acs.org |
| PPARγ | Decreased expression | 3T3-L1 adipocytes | mdpi.com |
| ACC | Decreased expression | 3T3-L1 adipocytes | mdpi.com |
| FAS | Decreased expression | 3T3-L1 adipocytes | mdpi.com |
| aP2 | Decreased expression | 3T3-L1 adipocytes | mdpi.com |
| CD36 | Decreased expression | 3T3-L1 adipocytes | mdpi.com |
| LPL | Decreased expression | 3T3-L1 adipocytes | mdpi.com |
Proteomic Profiling of Cellular Responses
Proteomic profiling offers a comprehensive view of cellular responses by analyzing the entire set of proteins expressed by a cell or organism. While specific proteomic studies focusing exclusively on this compound are limited, research on astaxanthin accumulation in microalgae under stress conditions has provided insights into proteomic changes.
In Haematococcus lacustris, a study employing proteomics identified 83 differentially expressed proteins in response to oxidative stress induced by sodium orthovanadate (SOV), a condition that promotes astaxanthin accumulation. Among these, 49 proteins were upregulated, and 34 were downregulated. These proteins are associated with various cellular functions, including those potentially involved in astaxanthin biosynthesis, stress response, and metabolic adjustments. researchgate.net
Proteomic profiling in general can reveal cellular responses to stimuli by identifying proteins involved in metabolic pathways, stress defense mechanisms, and cellular homeostasis. For instance, in response to various stressors, cells may induce proteins that counteract cellular disturbances, compensate for lost functions, or prevent oxidative damage. nih.gov While not directly investigating this compound, these general principles highlight the potential for proteomic analysis to uncover the downstream effects of astaxanthin on cellular protein machinery.
Table 2: Differentially Expressed Proteins in Haematococcus lacustris under Astaxanthin-Inducing Stress
| Protein Status | Number of Proteins | Associated Functions (General) | Reference |
| Upregulated | 49 | Astaxanthin biosynthesis, stress response, metabolic pathways, cellular defense | researchgate.net |
| Downregulated | 34 | Cellular processes, metabolic regulation, stress response | researchgate.net |
Comparative Research on 13 Cis Astaxanthin with Other Isomers
Relative Antioxidant Potency vs. All-trans and 9-cis Astaxanthin (B1665798) (e.g., DPPH, ORAC, CAA assays)
The antioxidant capacity of astaxanthin is not uniform across its various geometric isomers, with research indicating that the molecular configuration of 13-cis-astaxanthin, 9-cis-astaxanthin, and all-trans-astaxanthin influences their ability to neutralize free radicals. The relative potency often depends on the specific type of radical and the assay method used.
In the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, results have been varied. Some studies report that cis-isomers, particularly 9-cis-astaxanthin, exhibit a higher antioxidant effect than the all-trans isomer. capes.gov.brnih.gov For instance, one study observed the inhibition of fatty acid hydroperoxide formation in the order of 9-cis > 13-cis > all-trans. capes.gov.brnih.gov Conversely, another detailed investigation found no significant difference between the three geometric isomers in DPPH free radical scavenging capacity. figshare.com Other research has suggested that Z-isomer-enriched astaxanthin (a mix of cis isomers) shows greater DPPH radical scavenging activity than all-E-isomer-rich (all-trans) astaxanthin. nih.gov
Regarding singlet oxygen quenching, a key aspect of antioxidant activity, all-trans-astaxanthin has been shown to be superior to its Z-isomers. nih.gov However, research focusing on other reactive oxygen species has found that cis-isomers can be more potent. One study highlighted that the singlet oxygen quenching capacity of cis-astaxanthin was significantly higher than that of all-trans astaxanthin. acs.org
In more biologically relevant assays, such as the Oxygen Radical Absorbance Capacity (ORAC) and Cellular Antioxidant Activity (CAA) assays, cis-isomers have shown particular strengths. Notably, this compound was found to have a stronger antioxidant activity compared to all-trans and 9-cis isomers in ORAC and CAA assays. nih.govnih.gov
| Isomer | DPPH Scavenging Activity | ORAC Value | Cellular Antioxidant Activity (CAA) |
|---|---|---|---|
| This compound | Variable; some studies show lower or comparable activity to 9-cis but higher than all-trans. capes.gov.brnih.gov | Reported to be higher than all-trans and 9-cis isomers. nih.govnih.gov | Reported to be higher than all-trans and 9-cis isomers. nih.govnih.gov |
| All-trans-Astaxanthin | Often reported as having lower activity than cis-isomers, though some studies find no significant difference. capes.gov.brnih.govfigshare.com | Lower than this compound. nih.govnih.gov | Lower than this compound. nih.govnih.gov |
| 9-cis-Astaxanthin | Frequently reported as having the highest activity among the isomers. capes.gov.brnih.gov | Lower than this compound. nih.govnih.gov | Lower than this compound. nih.govnih.gov |
Differential Bioaccessibility and Transport Efficiency in in vitro Cellular Models (e.g., Caco-2 cells)
The journey of astaxanthin from ingestion to systemic circulation involves complex processes of digestion, micellarization, and transport across the intestinal wall, where each isomer exhibits different behaviors. Studies using the Caco-2 human intestinal cell line as an in vitro model have provided significant insights into these differences.
Bioaccessibility, which is the amount of an ingested compound that is released from the food matrix and becomes available for absorption, varies among the isomers. Research using a simulated in vitro digestion model demonstrated that This compound had a higher bioaccessibility compared to both 9-cis and all-trans-astaxanthins. figshare.comacs.orgnih.govresearchgate.net
However, higher bioaccessibility does not directly translate to higher transport efficiency across the intestinal barrier. The same studies revealed that 9-cis-astaxanthin exhibited a higher transport efficiency through the Caco-2 cell monolayer than both 13-cis and all-trans-astaxanthins. capes.gov.brfigshare.comacs.orgnih.gov This suggests that while a larger amount of this compound may be available in the gut, the 9-cis form is more effectively transported from the apical (intestinal lumen) side to the basolateral (bloodstream) side. The higher plasma concentrations of 9-cis and 13-cis isomers observed in human studies may be explained by these distinct advantages in bioaccessibility and transport. figshare.comacs.orgnih.gov
| Isomer | Relative Bioaccessibility | Relative Transport Efficiency |
|---|---|---|
| This compound | Highest acs.orgnih.govresearchgate.net | Lower than 9-cis-astaxanthin figshare.comacs.orgnih.gov |
| All-trans-Astaxanthin | Lowest acs.orgnih.govresearchgate.net | Lower than 9-cis-astaxanthin figshare.comacs.orgnih.gov |
| 9-cis-Astaxanthin | Intermediate acs.orgnih.govresearchgate.net | Highest figshare.comacs.orgnih.gov |
Contrasting Cellular Uptake and Distribution Patterns
Once available to the intestinal cells, the uptake and distribution of astaxanthin isomers are also isomer-dependent. The scavenger receptor class B type I (SR-BI) has been identified as a key protein facilitating the cellular uptake of astaxanthin. nih.gov
Interestingly, molecular docking experiments have shown that This compound has a significantly higher binding affinity for the SR-BI transporter protein compared to all-trans and 9-cis-astaxanthin. nih.gov This strong interaction may partially explain the higher bioavailability of this compound that has been observed in some in vivo studies. nih.gov The use of an SR-BI inhibitor significantly reduced the cellular uptake of both all-trans-astaxanthin (by 16.7%) and this compound (by 30.2%), confirming the transporter's role, but did not affect the uptake of 9-cis-astaxanthin. nih.gov
Variances in Mechanistic Pathway Modulation
The biological effects of astaxanthin isomers are rooted in their ability to modulate key cellular signaling pathways, particularly those related to inflammation and oxidative stress, such as the NF-κB pathway.
Comparative studies in Caco-2 cells have demonstrated that all three isomers can reduce the secretion of the pro-inflammatory cytokine IL-8 induced by TNF-α. However, the Z-isomers, including this compound, exhibited a higher protective effect against oxidative stress than the all-trans form. acs.orgnih.govresearchgate.net
Further investigation into anti-inflammatory mechanisms revealed that Z-astaxanthins, especially 9-cis-astaxanthin, exerted a greater anti-inflammatory effect than all-trans-astaxanthin by more effectively down-regulating the gene expression of pro-inflammatory cytokines like COX-2 and TNF-α. nih.gov All isomers were found to modulate the NF-κB signaling pathway by reducing the TNF-α-induced phosphorylation of its inhibitor, IκBα. nih.gov These findings indicate that while all isomers share anti-inflammatory properties, the cis-isomers, including this compound, appear to be more potent modulators of these pathways at the cellular level.
Future Research Directions and Advanced Methodologies
Elucidation of Specific Cellular Receptors and Transporters for 13-cis-Astaxanthin
Understanding how this compound interacts with cellular machinery is crucial for its effective utilization. Research indicates that scavenger receptor class B type I (SR-BI) plays a role in facilitating the cellular uptake of astaxanthin (B1665798) isomers, including this compound acs.orgresearchgate.net. Studies using SR-BI inhibitors and antibodies have shown a significant reduction in the cellular uptake efficiency of both all-E-astaxanthin and this compound, suggesting SR-BI as a key transporter acs.org. Molecular docking experiments have further indicated that this compound exhibits a higher affinity for SR-BI compared to all-E-astaxanthin and 9-cis-astaxanthin, which may contribute to its observed bioavailability acs.org. Future research should focus on identifying other potential cellular receptors and transporters involved in the uptake and intracellular trafficking of this compound, potentially employing techniques like affinity chromatography or CRISPR-based screening in cellular models. Investigating the role of lipid-mediated transport mechanisms and potential interactions with other lipid transporters could also provide deeper insights into its cellular entry and distribution acs.org.
Application of Omics Technologies (e.g., Metabolomics, Advanced Proteomics) for Deeper Mechanistic Understanding
Omics technologies offer powerful tools for dissecting the complex molecular pathways influenced by this compound. Metabolomics and proteomics can provide a comprehensive view of the cellular changes induced by this isomer. For instance, proteomic analysis has been used to identify pathways involved in lipid metabolism, such as the PI3K/CDC42 and PI3K/RAC1/TGF-β1 pathways, which were found to increase cholesterol efflux from foam cells when treated with astaxanthin researchgate.netnih.gov. Studies using transcriptomic and proteomic analyses in microalgae like Haematococcus pluvialis have revealed proteins involved in carotenoid synthesis pathways under stress conditions mdpi.comjmb.or.kr. Future research can leverage these technologies to systematically map the metabolomic and proteomic profiles of cells exposed to this compound, identifying key proteins and metabolites that mediate its antioxidant, anti-inflammatory, or other biological effects. Integrating these datasets with genomic and transcriptomic data (multi-omics) will allow for a more holistic understanding of the molecular mechanisms underlying this compound's bioactivity nih.goveuropa.euresearchgate.netresearchgate.net.
Development of Advanced in vitro and in vivo Models for Isomer-Specific Studies
To accurately assess the distinct biological activities of this compound, the development of specialized in vitro and in vivo models is essential. Current research often uses general astaxanthin preparations or focuses on comparing all-E-astaxanthin with its cis-isomers acs.orgmdpi.comresearchgate.netresearchgate.netacs.orgnih.govresearchgate.net. Advanced models could include:
Cell Culture Models: Developing cell lines with specific transporter knockouts or overexpressions to study the role of particular uptake mechanisms for this compound. Human intestinal epithelial Caco-2 cells have been utilized to study astaxanthin isomer transport and anti-inflammatory effects acs.orgnih.govresearchgate.nettandfonline.comscience.gov.
Animal Models: Designing animal models that allow for precise tracking of this compound absorption, distribution, metabolism, and excretion (ADME) with isomer-specific detection. Studies using rats and guinea pigs have shown differential bioavailability of astaxanthin Z-isomers compared to the all-E-isomer researchgate.net. Future research could employ genetically modified animal models or sophisticated imaging techniques to visualize the tissue-specific accumulation and effects of this compound.
Computational Chemistry and Molecular Modeling for Structure-Function Relationships
Computational chemistry and molecular modeling techniques are invaluable for predicting and understanding how the specific three-dimensional structure of this compound dictates its biological functions. Molecular docking studies, for instance, have been employed to assess the binding affinity of astaxanthin isomers to proteins like SR-BI, suggesting that this compound has a higher affinity than other isomers acs.org. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of this compound with its antioxidant or anti-inflammatory potencies. Advanced computational approaches, such as molecular dynamics simulations, can provide insights into the conformational flexibility of this compound and its interactions with biological targets at an atomic level. These methods can help in designing novel astaxanthin derivatives with enhanced properties or predicting the efficacy of this compound in various biological contexts google.comthegoodscentscompany.comjst.go.jp.
Strategies for Enhancing this compound Production and Stability in Research Contexts
For robust research, reliable access to high-purity this compound is crucial. Current methods for astaxanthin production often yield mixtures of isomers, necessitating advanced separation techniques mdpi.comvitasourcebio.comnih.govplos.org. Future strategies should focus on:
Biotechnological Production: Genetic engineering and optimization of microbial strains (e.g., Haematococcus pluvialis, yeast) to selectively enhance the production of this compound. This could involve manipulating key enzymes in the carotenoid biosynthesis pathway.
Chemical Synthesis and Isomerization: Developing more efficient and selective chemical synthesis routes or isomerization processes that specifically yield high-purity this compound.
Stabilization Techniques: Investigating advanced encapsulation methods, such as liposomes, solid lipid nanoparticles (SLNs), or nanostructured lipid carriers (NLCs), to improve the stability and handling of this compound for research purposes acs.orgnih.gov. Understanding the factors affecting its stability, such as light, temperature, and oxygen, is also critical for proper storage and experimental design nih.govresearchgate.netnih.govmdpi.com. Research has shown that cis-isomers, including this compound, can be formed from the all-trans isomer under thermal stress, highlighting the need for controlled conditions during production and storage mdpi.com.
Compound Names Mentioned:
this compound
Astaxanthin (AST)
all-E-astaxanthin
9-cis-astaxanthin
(3S,3′S)-astaxanthin
(3R,3′R)-astaxanthin
(3R,3′S)-astaxanthin
Canthaxanthin
Zeaxanthin
Lutein
β-carotene
β-cryptoxanthin
α-cryptoxanthin
Lycopene
Pheophorbide a
Ascorbic acid
Pyrogallol
Vitamin E
AAPH
t-BuOOH
DHA
Linoleic acid
6-hydroxydopamine (6-OHDA)
Collagen type II
Heme oxygenase
Pyruvate
Acetyl-CoA
Isopentenyl pyrophosphate isomerase (IPP)
Lycopene β-cyclase
Caspase 3
PI3K/Akt
Akt
Akt protein
PI3K/CDC42
PI3K/RAC1/TGF-β1
Nrf2
ARE
GLUT4
HO-1
ROS
HMGB1
TNF-α
IL-1β
IL-8
COX-2
IκBα
NF-κB
SR-BI (Scavenger receptor class B type I)
BLT-1
Anti-SRBI
TC (Total cholesterol)
FC (Free cholesterol)
Chylomicrons
VLDL (Very low-density lipoproteins)
LDL (Low-density lipoprotein)
HDL (High-density lipoprotein)
H₂O₂
Q & A
Q. Q. Can advanced separation techniques (e.g., supercritical fluid chromatography) improve 13-cis-astaxanthin analysis?
- Methodological Answer : Supercritical fluid chromatography (SFC) with CO2/ethanol modifiers reduces solvent use and achieves faster separations (<10 minutes). Compare selectivity against HPLC using chiral columns (e.g., Chiralpak IG-U) and optimize backpressure (150–200 bar) to maintain resolution. Validate with mass spectrometry coupling for trace-level detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
